7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

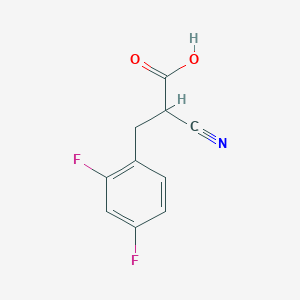

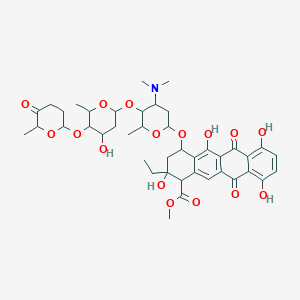

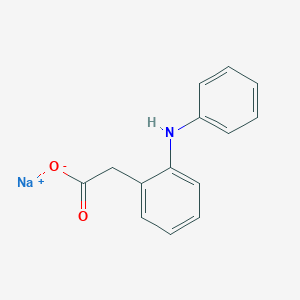

7,13-Bis-O-(triéthylsilyl)-10-désacétyl-10-oxo Baccatine III: est un composé organique complexe de formule moléculaire C41H64O10Si2. Il s'agit d'un dérivé de la Baccatine III, qui est un précurseur du médicament anticancéreux bien connu, le paclitaxel

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 7,13-Bis-O-(triéthylsilyl)-10-désacétyl-10-oxo Baccatine III implique généralement plusieurs étapes, en commençant par la Baccatine III. Le processus comprend la protection des groupes hydroxyle avec des groupes triéthylsilyle et la désacétylation sélective et l'oxydation à des positions spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de triéthylsilyle, la pyridine et des oxydants tels que le periodinane de Dess-Martin.

Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie pour la purification et la chromatographie liquide haute performance (HPLC) pour le contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier le groupe cétone.

Substitution: Les groupes triéthylsilyle peuvent être substitués par d'autres groupes protecteurs ou groupes fonctionnels.

Réactifs et conditions courants:

Oxydation: Périodinane de Dess-Martin, chlorochromate de pyridinium (PCC).

Réduction: Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).

Substitution: Chlorure de triéthylsilyle, fluorure de tétrabutylammonium (TBAF).

Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.

4. Applications de la recherche scientifique

Chimie: En chimie, le 7,13-Bis-O-(triéthylsilyl)-10-désacétyl-10-oxo Baccatine III est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, y compris des médicaments potentiels.

Biologie: En recherche biologique, ce composé est étudié pour ses interactions avec diverses enzymes et protéines, fournissant des informations sur ses applications thérapeutiques potentielles.

Médecine: La structure du composé est étroitement liée à celle du paclitaxel, ce qui en fait un sujet d'étude précieux pour le développement de nouveaux médicaments anticancéreux. Les chercheurs étudient son efficacité et son mécanisme d'action dans le traitement du cancer.

Industrie: Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement et la production de nouveaux médicaments. Sa structure unique permet l'exploration d'agents thérapeutiques nouveaux.

5. Mécanisme d'action

Le mécanisme d'action du 7,13-Bis-O-(triéthylsilyl)-10-désacétyl-10-oxo Baccatine III implique son interaction avec les microtubules, similaire à celle du paclitaxel. Il se lie à la sous-unité β-tubuline des microtubules, les stabilisant et empêchant leur dépolymérisation. Cette action perturbe la fonction normale des microtubules dans la division cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

Chemistry: In chemistry, 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III is used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.

Biology: In biological research, this compound is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic applications.

Medicine: The compound’s structure is closely related to paclitaxel, making it a valuable subject of study for developing new anti-cancer drugs. Researchers investigate its efficacy and mechanism of action in cancer treatment.

Industry: In the pharmaceutical industry, this compound is used in the development and production of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.

Mécanisme D'action

The mechanism of action of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires:

Baccatine III: Le composé parent, utilisé comme précurseur dans la synthèse du paclitaxel.

Paclitaxel: Un médicament anticancéreux bien connu avec un mécanisme d'action similaire.

Docétaxel: Un autre médicament anticancéreux présentant des similitudes structurales avec le paclitaxel.

Unicité: Le 7,13-Bis-O-(triéthylsilyl)-10-désacétyl-10-oxo Baccatine III est unique en raison de ses modifications spécifiques, qui confèrent des propriétés chimiques distinctes et des applications thérapeutiques potentielles. Ses groupes triéthylsilyle offrent une protection pendant la synthèse, permettant des réactions sélectives qui ne sont pas possibles avec le composé parent.

Propriétés

IUPAC Name |

[4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJAFORIYQRETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O10Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)

![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)

![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)

![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)

![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)